2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
説明
2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic small molecule featuring a hybrid structure combining tetrazole, thioether, and phthalazinone pharmacophores. The compound’s design leverages the bioisosteric properties of the 1-methyltetrazole moiety, which mimics carboxylic acid groups, and the phthalazinone core, a scaffold associated with anticancer and anti-inflammatory activities .
Synthesis routes for this compound involve multi-step protocols, including halogenation, nucleophilic substitution, and reductive amination, as evidenced by analogous procedures in related phthalazinone derivatives (e.g., compound 13 in ). Key intermediates include aldehyde precursors and sodium borohydride-mediated reductions, yielding final products with purities confirmed via column chromatography .
特性
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-20-13(23)10-6-4-3-5-9(10)11(17-20)7-15-12(22)8-24-14-16-18-19-21(14)2/h3-6H,7-8H2,1-2H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXYTSUMNRSUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Observations:
Pharmacokinetic Profiles: The phthalazinone group in the target compound may improve solubility compared to thiophene-containing analogues (e.g., compound in ), though experimental validation is required.
Anticancer Potential
- Compound 4c (thiazole derivative): Demonstrated moderate apoptosis induction (56%) in cancer cells at 100 µM but was less potent than cisplatin (88%) .
- Target Compound: While direct activity data are unavailable, its phthalazinone moiety is structurally analogous to N-substituted phthalazinones (e.g., compound 21 in ), which are reported to inhibit cancer cell proliferation via tubulin binding .
Toxicity Considerations
- Unlike perfluoroalkyl-modified acetamides (e.g., TRI-listed compounds in ), the target compound lacks fluorinated chains, likely reducing bioaccumulation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
